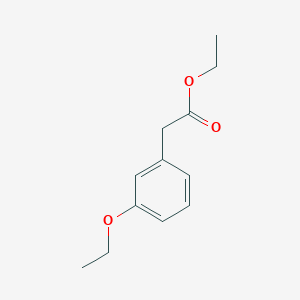

Ethyl 3-ethoxyphenylacetate

Description

Contextualization within Organic Synthesis Methodologies

Phenylacetate (B1230308) esters are a class of organic compounds recognized for their utility as fundamental building blocks in organic synthesis. chemical-suppliers.eu They are derivatives of phenylacetic acid and are structurally characterized by a phenyl group attached to an acetyl group, which is in turn linked to an alcohol via an ester bond. researchgate.net The synthesis of these esters is most commonly achieved through the esterification of phenylacetic acid with an alcohol, often facilitated by an acid catalyst like sulfuric or hydrochloric acid. guidechem.com Alternative methods include the reaction of benzyl (B1604629) cyanide with an alcohol in the presence of an acid. guidechem.com

In synthetic chemistry, these esters serve as versatile intermediates. researchgate.net Their chemical properties allow for various transformations, making them valuable precursors for more complex molecules. chemical-suppliers.eu For instance, research has demonstrated their use in reactions catalyzed by clay, such as montmorillonite (B579905), to produce substituted esters, highlighting the exploration of heterogeneous catalysts in esterification processes. researchgate.net

Significance in Medicinal Chemistry and Drug Discovery

The phenylacetate scaffold is a significant feature in numerous biologically active molecules, making its ester derivatives important subjects of study in medicinal chemistry. chemical-suppliers.euresearchgate.net Derivatives of phenylacetic acid have been investigated for a range of pharmacological activities. chemicalbook.com Research into various substituted phenylacetate esters has been aimed at discovering agents with potential therapeutic applications, including anti-inflammatory and hypnotic properties.

The design and synthesis of novel phenylacetate derivatives are an active area of research for developing new drugs. For example, studies have focused on how modifications to the phenyl and ester components of the molecule can influence biological activity, leading to the development of compounds with specific therapeutic profiles, such as short-acting antiarrhythmic agents or water-soluble hypnotics. The core structure is a key building block in the synthesis of a wide array of pharmaceutical compounds. chemical-suppliers.eu

Overview of the Research Landscape Surrounding Ethyl 3-ethoxyphenylacetate

The research pertaining specifically to this compound is not extensive in publicly accessible literature; however, its role as a chemical intermediate is documented in patent literature. A key example of its application is found in a patented method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid. In this multi-step process, this compound (referred to as compound 10 in the patent) is synthesized as a distinct intermediate. The synthesis involves the reaction of its precursor with bromoethane. This specific application underscores its utility as a building block in the creation of more complex substituted phenylacetic acid derivatives, which are valuable in pharmaceutical development.

Chemical Properties of this compound

Below are the fundamental chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | ethyl 2-(3-ethoxyphenyl)acetate |

| Canonical SMILES | CCOC1=CC=CC(=C1)CC(=O)OCC |

Detailed Research Findings

The synthesis of this compound has been described as an intermediate step in a patented chemical process. The following table outlines the specifics of this documented synthesis.

| Precursor Compound | Reagents | Reaction Conditions | Product | Yield |

| 3-hydroxyphenylacetic acid ethyl ester | Bromoethane, Potassium acetate (B1210297) | Reflux for 6 hours, followed by extraction with dichloromethane. | This compound | 90.6% |

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

ethyl 2-(3-ethoxyphenyl)acetate |

InChI |

InChI=1S/C12H16O3/c1-3-14-11-7-5-6-10(8-11)9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

YCFNRHJSTXLJPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Ethoxyphenylacetate and Its Structural Analogues

Established Synthetic Routes for Ethyl 3-ethoxyphenylacetate

Established synthetic routes for this compound primarily capitalize on fundamental organic reactions such as esterification and etherification. These methods offer direct and efficient ways to construct the target molecule from readily available precursors.

Esterification and Etherification Approaches

These approaches involve the formation of the ester and ether functionalities as the key bond-forming steps. The sequence of these reactions can be varied depending on the starting materials.

A primary and straightforward method for the synthesis of this compound is the direct esterification of 3-ethoxyphenylacetic acid with ethanol (B145695). This reaction is a classic example of Fischer esterification, where a carboxylic acid and an alcohol react in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to form an ester and water. researchgate.netstackexchange.comnih.gov The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is often used, or the water formed during the reaction is removed. nih.govresearchgate.net

Alternatively, the synthesis can commence from 3-hydroxyphenylacetic acid. In this two-step approach, the carboxyl group is first esterified with ethanol to yield ethyl 3-hydroxyphenylacetate (B1240281). Subsequently, the phenolic hydroxyl group is etherified using an ethylating agent to afford the final product. This sequence allows for the selective formation of the ester and ether linkages. The esterification of substituted phenylacetic acids is a widely employed reaction in organic synthesis. chemicalbook.comnih.govmdpi.com

| Starting Material | Reagent | Reaction Type | Key Product |

|---|---|---|---|

| 3-Ethoxyphenylacetic acid | Ethanol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | This compound |

| 3-Hydroxyphenylacetic acid | 1. Ethanol, Acid Catalyst 2. Ethylating agent | Esterification followed by Etherification | This compound |

Another important synthetic strategy involves the formation of the ether linkage via nucleophilic substitution reactions using halogenated precursors. The Williamson ether synthesis is a prominent method in this category. google.comtechnologypublisher.comorgsyn.orgsemanticscholar.org This reaction involves the reaction of a sodium alkoxide or phenoxide with a primary alkyl halide. In the context of this compound synthesis, this could involve the reaction of ethyl 3-hydroxyphenylacetate with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base to deprotonate the phenolic hydroxyl group. orgsyn.org

A related, albeit more vigorous, method is the Ullmann condensation. google.com This reaction typically involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst at high temperatures. google.com For the synthesis of this compound, this could entail the reaction of ethyl 3-halophenylacetate with sodium ethoxide, catalyzed by a copper species. The traditional Ullmann reaction often requires harsh conditions, but modern modifications have been developed that proceed under milder conditions. google.com

| Reaction Name | Key Reactants | Catalyst/Conditions | Bond Formed |

|---|---|---|---|

| Williamson Ether Synthesis | Ethyl 3-hydroxyphenylacetate, Ethyl halide | Base (e.g., NaH, K₂CO₃) | Aryl-Alkyl Ether |

| Ullmann Condensation | Ethyl 3-halophenylacetate, Sodium ethoxide | Copper catalyst, High temperature | Aryl-Alkyl Ether |

Multi-step Reaction Sequences

More complex synthetic routes involve a series of reactions to construct the target molecule from simpler starting materials. These multi-step sequences offer greater flexibility in accessing a variety of structural analogues.

An alternative multi-step approach involves the reduction of a substituted phenylacetic acid to the corresponding 2-phenylethanol (B73330) derivative, followed by subsequent derivatization. For instance, 3-ethoxyphenylacetic acid could be reduced to 2-(3-ethoxyphenyl)ethanol. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

The resulting alcohol, 2-(3-ethoxyphenyl)ethanol, can then be converted to the desired ethyl ester. This can be accomplished through oxidation of the alcohol to the corresponding carboxylic acid, followed by Fischer esterification as described previously. Alternatively, the alcohol can be directly converted to the ester through reaction with ethyl acetate (B1210297) via transesterification, or by other modern esterification methods. Biocatalytic approaches have also been developed for the synthesis of 2-phenylethanol and its derivatives from precursors like L-phenylalanine, which can then be chemically converted to the corresponding phenylacetates. google.com

Benzyl (B1604629) cyanide and its substituted derivatives are versatile intermediates in the synthesis of phenylacetic acids and their esters. The synthesis of this compound can commence from 3-ethoxybenzyl cyanide. This intermediate can be prepared via the Kolbe nitrile synthesis, involving the reaction of 3-ethoxybenzyl chloride with sodium cyanide.

The standard method for converting a benzyl cyanide to a phenylacetic acid is through hydrolysis, which can be achieved under either acidic or basic conditions. Acid hydrolysis, often using aqueous sulfuric acid, is a common and effective method. Once 3-ethoxyphenylacetic acid is obtained, it can be esterified with ethanol to yield the final product.

A more direct route from the nitrile to the ester is the Pinner reaction. researchgate.net This reaction involves treating the nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride gas. researchgate.net This process first forms an imino ester salt (a Pinner salt), which is then hydrolyzed to the ester. researchgate.net This method allows for the one-pot conversion of 3-ethoxybenzyl cyanide to this compound.

Formation from Trichloromethane Compounds

The synthesis of phenylacetic acid esters from compounds bearing a trichloromethyl group represents a direct pathway to the core structure. A notable method involves the reaction of 2,2,2-trichloro-1-phenylethanes with an alcohol in the presence of a base. google.com This process facilitates the formation of the ester in a single step. google.com

For instance, the synthesis of a phenylacetate (B1230308) ester can be achieved by reacting a substituted 1,1,1-trichloro-2-phenylethane with an alcohol like methanol (B129727) or butanol, along with a strong base such as potassium hydroxide (B78521). google.com The reaction is typically heated under reflux for several hours to ensure completion. google.com This approach is advantageous as it converts the trichloromethyl group directly into the carboxylic acid ester functionality. google.com

While not a direct synthesis of the final ester, the Reimer-Tiemann reaction is a relevant chemical transformation that utilizes a trichloromethane compound, specifically chloroform (B151607) (trichloromethane). wikipedia.orgnrochemistry.com This reaction typically involves the ortho-formylation of a phenol in the presence of chloroform and a strong base. wikipedia.org The mechanism proceeds through the in-situ formation of dichlorocarbene (B158193) from chloroform, which then acts as the electrophile. wikipedia.orgnrochemistry.com Although this reaction primarily yields a salicylaldehyde (B1680747) derivative from a phenol, it demonstrates a key synthetic step involving the reaction of an aromatic ring with a trichloromethane compound under basic conditions. wikipedia.org To arrive at a phenylacetate, the resulting aldehyde would require subsequent chemical modifications to introduce the acetate side chain.

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound often involves refining the esterification of 3-ethoxyphenylacetic acid, a common precursor. The Fischer esterification, a classical method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a primary target for such optimization. masterorganicchemistry.commasterorganicchemistry.com The key to enhancing yield is managing the reaction equilibrium, which is a defining characteristic of this process. masterorganicchemistry.commasterorganicchemistry.com

One effective strategy is to use a large excess of the alcohol reactant (in this case, ethanol). masterorganicchemistry.com By making ethanol the solvent, the equilibrium is shifted towards the product side according to Le Chatelier's principle, thereby increasing the yield of the ester. masterorganicchemistry.com Another critical optimization technique is the removal of water, a byproduct of the reaction, as it is formed. masterorganicchemistry.com This prevents the reverse reaction—acid-catalyzed ester hydrolysis—from occurring and drives the reaction to completion. masterorganicchemistry.com

Catalyst and Reagent Selection for Specific Transformations

The choice of catalyst is paramount in directing the efficiency and selectivity of the synthesis. For Fischer esterification, strong Brønsted acids such as sulfuric acid (H₂SO₄) and tosic acid (TsOH) are commonly employed. masterorganicchemistry.com These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

In addition to homogeneous catalysts, heterogeneous solid acid catalysts offer significant advantages, particularly in industrial applications. gcsu.edu Resins like Amberlyst-15 are used to facilitate esterification; their key benefit is the ease of separation from the reaction mixture post-synthesis, allowing for catalyst recycling and a simplified purification process. gcsu.edutubitak.gov.tr Lewis acids, such as Bismuth(III) triflate (Bi(OTf)₃), have also been investigated as catalysts for esterification, with some showing high activity and leading to full conversion. rug.nl

The selection of reagents also plays a crucial role. For instance, in preparing the 3-ethoxy side chain on a precursor like methyl 3-hydroxyphenylacetate, the Williamson ether synthesis is a standard method. This reaction involves the use of an alkylating agent, such as ethyl bromide or diethyl sulfate, and a base like potassium carbonate to deprotonate the phenolic hydroxyl group, forming the ether linkage. francis-press.com

Reaction Condition Tuning and Process Refinement

Fine-tuning reaction conditions is essential for maximizing yield and minimizing side reactions. Key parameters include temperature, reaction time, and solvent choice.

In the synthesis of related phenylacetate intermediates, specific temperature ranges are maintained to ensure optimal reaction rates and selectivity. For example, a bromination step might be carried out at 40 to 60°C, while a subsequent carbonylation reaction could be performed at 30 to 50°C for an extended period of 14 to 24 hours.

For Fischer esterification, the reaction is typically conducted at the reflux temperature of the excess alcohol being used as the solvent. orgsyn.org The duration of the reaction is also critical; monitoring the reaction's progress via techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) allows for the determination of the optimal time to quench the reaction, preventing the formation of degradation byproducts.

The table below summarizes typical conditions for acid-catalyzed esterification.

| Parameter | Condition | Rationale |

| Catalyst | H₂SO₄, TsOH, Amberlyst-15 | Protonates the carbonyl, increasing its electrophilicity. masterorganicchemistry.com |

| Alcohol | Large excess (often used as solvent) | Shifts equilibrium toward product formation. masterorganicchemistry.com |

| Temperature | Reflux | Increases reaction rate. |

| Byproduct Removal | Dean-Stark apparatus | Removes water to prevent the reverse hydrolysis reaction. masterorganicchemistry.com |

Considerations for Industrial Scale Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces several important considerations beyond simple cost analysis. The primary goals are to ensure process efficiency, safety, and environmental sustainability.

The use of heterogeneous catalysts, such as polymeric resins, is highly favored in industrial processes. chemra.com These catalysts simplify product isolation and purification, as they can be removed by simple filtration. gcsu.edu This eliminates the need for aqueous workups to remove homogeneous acid catalysts, reducing wastewater generation and allowing the catalyst to be recycled for subsequent batches. gcsu.edu

Solvent choice is another critical factor. Whenever possible, operating under solvent-free conditions is preferred, as it aligns with the principles of green chemistry by minimizing waste. gcsu.edu In some esterification reactions, using one of the reactants, such as the alcohol, in large excess can serve as the reaction medium, thereby avoiding the need for an additional inert solvent. masterorganicchemistry.com

For reactions that require biphasic systems, such as certain etherification or alkylation steps, phase-transfer catalysis is an important industrial technique. byjus.com This method improves the reaction rate between reactants that are in different immiscible phases, which can be a more efficient approach than relying on rapid mechanical mixing alone. lscollege.ac.in The choice of reactor type, whether batch or continuous flow, also impacts scalability, with continuous processes often offering better control over reaction parameters and more consistent product quality for large-scale production.

Preparation of Structurally Related Phenylacetate Derivatives

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Modifications often focus on the alkoxy group attached to the phenyl ring and the ester group itself.

Analogues with Modified Alkoxy Groups (e.g., Propyl, Isobutyl)

The synthesis of analogues with different alkoxy groups, such as a propoxy or isobutoxy group at the 3-position, is commonly achieved using the Williamson ether synthesis. byjus.comjk-sci.com This well-established method is highly versatile for creating ether linkages. youtube.com

The general strategy involves starting with a suitable precursor, such as Ethyl 3-hydroxyphenylacetate. This starting material contains the necessary phenylacetate core and a hydroxyl group that can be alkylated. The reaction proceeds by treating the phenolic precursor with a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group and form a more nucleophilic phenoxide ion. jk-sci.com This phenoxide is then reacted with an appropriate alkyl halide, for example, 1-bromopropane (B46711) to introduce a propyl group or 1-bromo-2-methylpropane (B43306) for an isobutyl group. jk-sci.com The reaction is an SN2 displacement, and it works most efficiently with primary alkyl halides to avoid competing elimination reactions. chem-station.com

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, which are effective at solvating the cation of the base and promoting the SN2 mechanism. chem-station.com

The following table outlines the reactants for synthesizing these analogues via the Williamson ether synthesis.

| Target Compound | Phenolic Precursor | Alkylating Agent |

| Ethyl 3-propoxyphenylacetate | Ethyl 3-hydroxyphenylacetate | 1-Bromopropane |

| Ethyl 3-isobutoxyphenylacetate | Ethyl 3-hydroxyphenylacetate | 1-Bromo-2-methylpropane |

Analogues with Substitutions on the Phenyl Ring (e.g., Halo-, Hydroxy-, Methoxy-, Trifluoromethyl-)

The introduction of different functional groups onto the phenyl ring of ethyl phenylacetate allows for the systematic investigation of structure-activity relationships in various applications. The synthesis of these analogues typically involves the esterification of the corresponding substituted phenylacetic acid.

Halo-substituted Analogues:

The synthesis of halogenated ethyl phenylacetate derivatives is commonly achieved through the esterification of the corresponding halophenylacetic acid. For instance, ethyl 2-(3-bromophenyl)acetate can be prepared by reacting 3-bromophenylacetic acid with ethanol in the presence of thionyl chloride. This reaction proceeds with a high yield of 97%. A similar approach is used for the synthesis of ethyl (2-bromophenyl)acetate, where o-bromophenylacetic acid is dissolved in ethanol and treated with thionyl chloride, resulting in an 89% yield. chemicalbook.comchemicalbook.com

The preparation of ethyl α-bromophenylacetate involves the bromination of phenylacetic acid using bromine and red phosphorus, followed by the addition of absolute ethanol. prepchem.com Another route to a chloro-substituted analogue, ethyl α-chlorophenylacetate, starts from ethyl mandelate, which is treated with thionyl chloride. orgsyn.org

Fischer esterification is a widely used method for these syntheses. For example, ethyl 4-bromophenylacetate can be synthesized by refluxing 4-bromophenylacetic acid in ethanol with a catalytic amount of concentrated sulfuric acid, affording a 99% yield. chemicalbook.com

Hydroxy-substituted Analogues:

The synthesis of hydroxy-substituted ethyl phenylacetates also relies heavily on the esterification of the corresponding hydroxyphenylacetic acids. Ethyl 4-hydroxyphenylacetate (B1229458) is prepared by dissolving 4-hydroxyphenylacetic acid in ethanol with a catalytic amount of concentrated sulfuric acid and refluxing the mixture. prepchem.com Similarly, ethyl 2-(3-hydroxyphenyl)acetate is synthesized by heating 3-hydroxyphenylacetic acid and sulfuric acid in ethanol.

A process for preparing (2-hydroxyphenyl)acetic acid, a precursor for the corresponding ethyl ester, involves treating (2-chlorophenyl)acetic acid with an alkali metal hydroxide in the presence of a copper salt at elevated temperatures. google.com

Methoxy-substituted Analogues:

While specific examples for the direct synthesis of methoxy-substituted this compound analogues were not detailed in the provided search results, the general principle of esterifying the corresponding methoxyphenylacetic acid would apply.

Trifluoromethyl-substituted Analogues:

Analogues bearing a trifluoromethyl group can be synthesized from the corresponding trifluoromethylphenylacetic acid. For instance, ethyl 3-(trifluoromethyl)phenylacetate is prepared from m-(trifluoromethyl)phenylacetic acid and ethanol. chemicalbook.com

Table 1: Synthesis of Phenyl Ring-Substituted Ethyl Phenylacetate Analogues

| Compound | Starting Material(s) | Reagents/Conditions | Yield (%) | Reference(s) |

| Ethyl 2-(3-bromophenyl)acetate | 3-Bromophenylacetic acid, Ethanol | Thionyl chloride, 0°C to reflux | 97 | chemicalbook.com |

| Ethyl (2-bromophenyl)acetate | o-Bromophenylacetic acid, Ethanol | Thionyl chloride, 0°C to 50°C | 89 | chemicalbook.com |

| Ethyl α-bromophenylacetate | Phenylacetic acid, Bromine | Red phosphorus, Absolute ethanol | 75 | prepchem.com |

| Ethyl 4-bromophenylacetate | 4-Bromophenylacetic acid, Ethanol | Concentrated sulfuric acid, Reflux | 99 | chemicalbook.com |

| Ethyl α-chlorophenylacetate | Ethyl mandelate | Thionyl chloride | - | orgsyn.org |

| Ethyl 4-hydroxyphenylacetate | 4-Hydroxyphenylacetic acid, Ethanol | Concentrated sulfuric acid, Reflux | - | prepchem.com |

| Ethyl 2-(3-hydroxyphenyl)acetate | 3-Hydroxyphenylacetic acid, Ethanol | Sulfuric acid, 70°C | - | |

| Ethyl 3-(trifluoromethyl)phenylacetate | m-(Trifluoromethyl)phenylacetic acid, Ethanol | - | - | chemicalbook.com |

Formation of Complex Hybrid Structures Containing Phenylacetate Moieties

The phenylacetate scaffold can be integrated into larger, more complex molecules, creating hybrid structures with potentially novel properties. These hybrids often combine the phenylacetate moiety with various heterocyclic systems.

Thiazole-Phenylacetate Hybrids:

Hybrid molecules incorporating both thiazole (B1198619) and phenylacetate functionalities have been synthesized. One approach involves the reaction of a thiazole-containing precursor with a reagent that introduces the phenylacetate moiety. For example, 4-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazinylidene)methyl) phenylacetate has been synthesized as part of a study on new thiazole derivatives. cymitquimica.com The synthesis of thiazole-linked hybrids can be achieved through the Hantzsch-thiazole synthesis, which utilizes phenacyl bromide as a key substrate. chemsynthesis.com

Pyrazole-Phenylacetate Hybrids:

The synthesis of pyrazole-containing hybrids can involve the construction of the pyrazole (B372694) ring from precursors that already contain a phenylacetate-like structure. Alternatively, the phenylacetate portion can be attached to a pre-formed pyrazole ring.

Triazole-Phenylacetate Hybrids:

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry," is a prominent method for synthesizing 1,2,3-triazole-containing hybrids. nih.gov This approach can be used to link a phenylacetate moiety bearing an azide (B81097) or alkyne group to a complementary functionalized molecule. The synthesis of 1,4-disubstituted 1,2,3-triazole hybrids often involves the preparation of azide and alkyne synthons from precursors like phenolic acids, which can be related to phenylacetic acid. beilstein-journals.org

Coumarin-Phenylacetate Hybrids:

The synthesis of coumarin (B35378) derivatives can be achieved through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. chemscene.comappchemical.com Hybrid structures incorporating a coumarin core and a phenylacetate fragment can be designed. For instance, 3-aryl coumarins can be synthesized from substituted salicylaldehydes and various phenylacetic acids. appchemical.com Another synthetic route involves the reaction of 3-bromoacetylcoumarin with potassium thiocyanate, followed by reaction with anilines to form hybrid polycyclic systems. google.com

Table 2: Examples of Complex Hybrid Structures Containing Phenylacetate Moieties

| Hybrid Structure Type | Key Synthetic Method | Starting Materials Example | Resulting Hybrid Structure Example | Reference(s) |

| Thiazole-Phenylacetate | Acylation | (E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl)thiazol-4[5H]-one | 4-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazinylidene)methyl) phenylacetate | cymitquimica.com |

| Pyrazole-Tetrazole-Phenyl | Condensation | Acetophenone (B1666503) tetrazole, Benzaldehyde | Pyrazole and tetrazole separated by a phenyl ring | prepchem.com |

| Triazole-Isatin-Phenolic | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Phenolic acid propargyl esters, 1-(2-azidoethyl)isatin | 1,4-disubstituted 1,2,3-triazole hybrids | beilstein-journals.org |

| Coumarin-Phenylacetate | Condensation | Substituted salicylaldehydes, Phenylacetic acids | 3-Aryl coumarins | appchemical.com |

Chemical Transformations and Derivative Chemistry of Ethyl 3 Ethoxyphenylacetate

Hydrolysis Reactions to Corresponding Phenylacetic Acids

The ester functional group in Ethyl 3-ethoxyphenylacetate is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, 3-ethoxyphenylacetic acid. This transformation is a fundamental reaction for converting the ester into a functional group that can undergo a different set of chemical reactions, such as amidation or conversion to an acid chloride.

Base-catalyzed hydrolysis, or saponification, is a common and efficient method for this conversion. The reaction typically involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a mixture of water and an organic solvent like ethanol (B145695) to ensure miscibility. The process proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the final carboxylic acid product.

One documented procedure involves refluxing Ethyl 2-(3-ethoxyphenyl) acetate (B1210297) with sodium hydroxide in a solution of ethanol and water. After the reaction is complete, the mixture is cooled, and the ethanol is removed by evaporation. The remaining aqueous solution is diluted with water and then acidified with a mineral acid, such as hydrochloric acid (HCl), to precipitate the 3-ethoxyphenylacetic acid.

| Reaction | Reagents | Conditions | Product |

| Saponification | 1. Sodium Hydroxide (NaOH) in Ethanol/Water2. Hydrochloric Acid (HCl) | 1. Reflux2. Acidification | 3-ethoxyphenylacetic acid |

Derivatization at the Ester Moiety for Functional Group Introduction

The ester group of this compound is a key site for derivatization, allowing for the introduction of various functional groups through reactions like transesterification, amidation, and reduction. These transformations are crucial for modifying the compound's properties and for building more complex molecular architectures.

Transesterification involves the exchange of the ethyl group of the ester with a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid or a base. For instance, reacting this compound with methanol (B129727) in the presence of a catalyst like sodium methoxide would yield Mthis compound. Such reactions are useful for altering the steric and electronic properties of the ester group or for introducing specific labels.

Amidation is the conversion of the ester into an amide. This can be achieved by reacting the ester with an amine. While direct amidation of esters can be challenging and often requires high temperatures or specific catalysts, modern synthetic methods have been developed to facilitate this process. For example, nickel-catalyzed reductive amidation of esters with nitroarenes provides a pathway to synthesize amides. Applying this to this compound with a given nitroarene and amine source would produce the corresponding N-substituted 2-(3-ethoxyphenyl)acetamide.

Reduction of the ester group to an alcohol provides another route for functionalization. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding 2-(3-ethoxyphenyl)ethanol. This alcohol can then be used in subsequent reactions, such as ether synthesis or oxidation to an aldehyde.

| Transformation | Reagent(s) | Typical Product |

| Transesterification | R'OH, Acid or Base Catalyst | Mthis compound (if R'=CH₃) |

| Amidation | Amine (R'NH₂), Catalyst | N-R'-2-(3-ethoxyphenyl)acetamide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(3-ethoxyphenyl)ethanol |

Modifications of the Phenyl Ring and Ethoxy Group for Novel Scaffolds

The aromatic phenyl ring and the ethoxy substituent of this compound are also amenable to chemical modification, primarily through electrophilic aromatic substitution and ether cleavage, respectively.

Electrophilic Aromatic Substitution allows for the introduction of various substituents onto the phenyl ring. The outcome of these reactions is governed by the directing effects of the existing groups: the ethoxy group (-OEt) and the ethyl acetate group (-CH₂COOEt). The ethoxy group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring through resonance. The ethyl acetate group is a weakly deactivating, ortho, para-director. The combined effect of these two groups will direct incoming electrophiles to specific positions on the ring.

Nitration : Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) onto the ring, likely at the positions ortho and para to the activating ethoxy group.

Halogenation : Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the corresponding halogenated derivatives.

Friedel-Crafts Reactions : Alkylation or acylation can introduce alkyl or acyl groups onto the phenyl ring, although the presence of a deactivating group can sometimes hinder these reactions.

Ether Cleavage of the ethoxy group can be accomplished using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com This reaction cleaves the C-O bond of the ether, converting the ethoxy group into a hydroxyl group, which results in the formation of Ethyl 3-hydroxyphenylacetate (B1240281). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This phenolic derivative can then serve as a precursor for a new range of compounds. The cleavage typically proceeds via an Sₙ2 mechanism where the halide ion attacks the less sterically hindered ethyl group. masterorganicchemistry.comlibretexts.org

| Ring/Group | Reaction Type | Reagents | Potential Product(s) |

| Phenyl Ring | Nitration | HNO₃ / H₂SO₄ | Ethyl 3-ethoxy-4-nitrophenylacetate, etc. |

| Phenyl Ring | Halogenation | Br₂ / FeBr₃ | Ethyl 4-bromo-3-ethoxyphenylacetate, etc. |

| Ethoxy Group | Ether Cleavage | HBr or HI | Ethyl 3-hydroxyphenylacetate |

Role as an Intermediate in the Synthesis of Other Organic Compounds

The structural framework of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. bahteraadijaya.com Derivatives of this compound are key building blocks for active pharmaceutical ingredients (APIs).

A prominent example is the role of a closely related derivative, 3-ethoxy-4-ethoxycarbonylphenylacetic acid , as a key intermediate in the synthesis of Repaglinide . google.comresearchgate.netgoogle.com Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes. researchgate.netgoogle.com The synthesis of this crucial intermediate often starts from precursors that establish the 3-ethoxy-phenylacetate core. For instance, a patented process describes the preparation of Ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate, highlighting the industrial importance of this molecular scaffold. google.com This underscores how this compound and its derivatives serve as foundational structures upon which the complexity required for pharmacological activity is built.

Pathways to Form Active Methylene (B1212753) Compounds and their Reactivity

The methylene (-CH₂-) group in this compound, situated between the phenyl ring and the ester carbonyl group, is known as an "active methylene" group. The protons on this carbon are acidic (pKa is lower than that of a simple alkane) because the resulting carbanion, an enolate, is stabilized by resonance delocalization of the negative charge onto the carbonyl oxygen.

This acidity allows for the deprotonation of the α-carbon by a strong base to form a nucleophilic enolate ion. libretexts.orgpressbooks.pub Sterically hindered strong bases like lithium diisopropylamide (LDA) are particularly effective for this purpose as they quantitatively form the enolate without competing nucleophilic attack at the ester carbonyl. libretexts.orgpressbooks.pub

Once formed, this enolate is a powerful carbon nucleophile and can react with various electrophiles, most commonly in alkylation reactions . libretexts.orgpressbooks.pub182.160.97 This involves an Sₙ2 reaction with a primary or secondary alkyl halide (R-X), leading to the formation of a new carbon-carbon bond at the α-position. libretexts.orgpressbooks.pubyoutube.com This reaction is a cornerstone of organic synthesis for building more complex carbon skeletons. For example, reacting the enolate of this compound with methyl iodide would yield Ethyl 2-(3-ethoxyphenyl)propanoate.

| Reaction Step | Reagent(s) | Intermediate/Product | Reaction Type |

| Enolate Formation | Lithium Diisopropylamide (LDA) | Lithium enolate of this compound | Acid-Base Reaction |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Ethyl 2-(3-ethoxyphenyl)propanoate | Sₙ2 Nucleophilic Substitution |

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 3 Ethoxyphenylacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. For Ethyl 3-ethoxyphenylacetate, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

The analysis of chemical shifts (δ), reported in parts per million (ppm), allows for the assignment of each signal to specific protons in the molecule. The protons on the ethyl ester group would present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, due to spin-spin coupling with their respective neighbors. The methylene protons of the acetate (B1210297) group would appear as a singlet, as they have no adjacent protons. The protons of the ethoxy group would similarly show a quartet and a triplet. The aromatic protons on the benzene ring would exhibit a more complex splitting pattern in the aromatic region of the spectrum, characteristic of a 1,3-disubstituted ring.

Hypothetical ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl Ester -CH3 | ~1.2 | Triplet | 3H |

| Ethoxy -CH3 | ~1.4 | Triplet | 3H |

| Acetate -CH2- | ~3.6 | Singlet | 2H |

| Ethoxy -CH2- | ~4.0 | Quartet | 2H |

| Ethyl Ester -CH2- | ~4.1 | Quartet | 2H |

This table is a hypothetical representation based on the structure of this compound.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different carbon environments in a molecule and to identify the types of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl). In the ¹³C NMR spectrum of this compound, each unique carbon atom will produce a distinct signal.

The carbonyl carbon of the ester group is expected to appear furthest downfield, typically in the range of 170 ppm. The carbons of the aromatic ring would produce several signals in the aromatic region (approximately 110-160 ppm). The carbons of the ethyl and ethoxy groups, as well as the methylene carbon of the acetate group, would appear in the upfield region of the spectrum.

Hypothetical ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl Ester -CH3 | ~14 |

| Ethoxy -CH3 | ~15 |

| Acetate -CH2- | ~41 |

| Ethyl Ester -CH2- | ~61 |

| Ethoxy -CH2- | ~63 |

| Aromatic Carbons | ~115-159 |

This table is a hypothetical representation based on the structure of this compound.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. In ESI-MS, a sample solution is sprayed through a charged capillary, creating charged droplets from which ions are generated. For this compound, ESI-MS would be expected to produce a prominent pseudomolecular ion, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode, which would confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion. This high precision allows for the determination of the elemental composition of a molecule. For this compound (C₁₂H₁₆O₃), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas, thus providing an unambiguous confirmation of its chemical formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is ideal for analyzing complex mixtures and for quantifying the amount of a compound in a sample. In the context of this compound, LC-MS could be used to separate it from impurities or other components in a reaction mixture before it is introduced into the mass spectrometer for identification and quantification. The retention time from the LC would provide an additional parameter for its identification.

Chromatographic Methods for Compound Purity and Isolation

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For this compound, various chromatographic methods are employed to monitor its synthesis, purify it from reaction byproducts, and precisely determine its purity.

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique indispensable for monitoring the progress of chemical reactions in real-time. umich.eduresearchgate.net In the synthesis of this compound, TLC is used to track the consumption of starting materials and the formation of the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material like silica gel. umich.edursc.org The plate is then placed in a sealed chamber with a suitable solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. umich.edu

For a compound like this compound, which possesses moderate polarity, a common mobile phase would be a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). By comparing the spots of the reaction mixture with standards of the starting materials and the purified product, chemists can qualitatively assess the reaction's progression. The Retention Factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. Visualization is often achieved under UV light (254 nm), as the aromatic ring in the compound absorbs UV radiation. rsc.orgrsc.org

Table 1: Illustrative TLC Data for Monitoring Synthesis of this compound Note: Values are representative for a typical analysis on a silica gel plate.

| Compound | Rf Value (3:1 Hexanes:Ethyl Acetate) | Visualization Method |

| Starting Material (e.g., 3-ethoxyphenol) | 0.35 | UV (254 nm), Staining |

| This compound | 0.60 | UV (254 nm) |

| Reaction Mixture at t=2h | 0.35, 0.60 | UV (254 nm) |

Following a synthesis, this compound must be isolated from unreacted starting materials, catalysts, and byproducts. Column chromatography and its more rapid variant, flash chromatography, are the primary techniques for this purification. biotage.comwfu.edu

Column Chromatography operates on the same principles as TLC but on a preparative scale. A glass column is packed with a stationary phase (e.g., silica gel), and the crude reaction mixture is loaded onto the top. rsc.orgrsc.org A solvent system, often determined through preliminary TLC analysis, is then passed through the column. rsc.org Components separate based on their differential adsorption to the stationary phase and solubility in the mobile phase, and are collected in sequential fractions as they exit the column (elute).

Flash Chromatography is an enhancement of traditional column chromatography that uses positive pressure (from an inert gas like nitrogen or compressed air) to force the mobile phase through the column at a higher flow rate. chromtech.comorgsyn.org This significantly reduces the separation time while maintaining good resolution. The use of finer silica gel (e.g., 230-400 mesh) provides a larger surface area, leading to more efficient separations. orgsyn.org For this compound, a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can effectively separate the product from both less polar and more polar impurities.

Table 2: Typical Parameters for Flash Chromatography Purification Note: These parameters are illustrative for purifying approximately 1 gram of crude this compound.

| Parameter | Value / Description |

| Stationary Phase | Silica Gel (40-63 µm particle size) |

| Column Dimensions | 40g pre-packed cartridge |

| Mobile Phase | Gradient: 0% to 20% Ethyl Acetate in Hexanes |

| Flow Rate | 40 mL/min |

| Loading Method | Dry loading on Celite or minimal solvent |

| Detection | UV detector at 254 nm |

| Typical Yield | >95% (after solvent evaporation) |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the precise quantitative and qualitative analysis of compounds, making it ideal for assessing the final purity of this compound. semanticscholar.org It operates on principles similar to column chromatography but utilizes high pressure to pump the mobile phase through a column packed with very small particles, resulting in high-resolution separations. semanticscholar.orgnih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for moderately polar compounds like this compound. semanticscholar.org In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol (B129727). nih.gov The compound is dissolved in a suitable solvent, injected into the HPLC system, and its retention time—the time it takes to travel through the column—is measured. Purity is determined by integrating the area of the product's peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. neliti.com

Table 3: Representative HPLC Method for Purity Analysis Note: This data is illustrative and represents a standard method for purity assessment.

| Parameter | Value / Description |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detector | UV at 254 nm |

| Expected Retention Time | ~5.8 minutes |

| Purity Result | >99.5% (by peak area) |

Other Spectroscopic and Analytical Methods

Beyond chromatography, other spectroscopic and analytical techniques provide crucial information about the electronic structure and elemental composition of this compound.

UV-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The absorption of light is dependent on the molecule's structure, particularly the presence of chromophores—parts of the molecule that absorb light, such as aromatic rings and carbonyl groups.

The UV-Vis spectrum of this compound, dissolved in a transparent solvent like ethanol (B145695) or cyclohexane, would show absorption bands characteristic of its substituted benzene ring. The ethoxy and ethyl acetate groups act as auxochromes, modifying the absorption wavelength (λmax) and intensity of the benzene chromophore. This analysis provides insight into the compound's electronic structure and conjugation.

Table 4: Expected UV-Visible Absorption Data for this compound Note: Values are estimations based on similar aromatic esters, measured in ethanol.

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Associated Electronic Transition |

| ~220 nm | ~8,000 L mol⁻¹ cm⁻¹ | π → π* transition of the aromatic ring |

| ~275 nm | ~1,500 L mol⁻¹ cm⁻¹ | π → π* transition (benzenoid band) |

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and oxygen) in a compound. This data is used to confirm the empirical formula, which is the simplest whole-number ratio of atoms in the compound. For a purified sample of this compound, the experimentally determined percentages of carbon, hydrogen, and oxygen must align closely with the theoretical values calculated from its molecular formula, C₁₂H₁₆O₃. This analysis serves as a final, definitive check on the compound's composition and purity.

The molecular formula C₁₂H₁₆O₃ indicates a molecular weight of 208.25 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (12 * 12.01) / 208.25 * 100% = 69.21%

Hydrogen (H): (16 * 1.01) / 208.25 * 100% = 7.74%

Oxygen (O): (3 * 16.00) / 208.25 * 100% = 23.05%

Table 5: Elemental Analysis Data for this compound (C₁₂H₁₆O₃) Note: Experimental values are considered acceptable if they are within ±0.4% of the theoretical values.

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 69.21% | 69.15% |

| Hydrogen (H) | 7.74% | 7.79% |

| Oxygen (O) | 23.05% | 23.06% |

Computational and Theoretical Investigations of Ethyl 3 Ethoxyphenylacetate

Structure-Activity Relationship (SAR) Modeling and Prediction:This final section was intended to cover the modeling and prediction of how the structure of Ethyl 3-ethoxyphenylacetate relates to its biological activity. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds, but no such models have been published for this specific molecule.

While general principles and methodologies for these computational techniques are well-documented, the strict requirement for scientifically accurate content focused solely on this compound cannot be met. Future research may yet explore the computational and theoretical properties of this compound, which would then enable the creation of a detailed and factually grounded article as requested. Until such research is published, any attempt to generate the specified content would be unfounded.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational approach that aims to establish a mathematical correlation between the chemical structure of a molecule and its biological activity. The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties.

A hypothetical QSAR study involving this compound would commence with the compilation of a dataset of structurally related molecules with known biological activities against a specific target. For each of these molecules, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: Descriptors related to the distribution of electrons in the molecule, such as partial charges and dipole moments.

Steric properties: Descriptors that define the size and shape of the molecule, for instance, molecular volume and surface area.

Hydrophobic properties: Descriptors that measure the lipophilicity of the molecule, with the logarithm of the partition coefficient (Log P) being a key parameter.

Once the descriptors are calculated, statistical methods are employed to develop a mathematical model that links these descriptors to the observed biological activity. This model can then be used to predict the activity of new, untested compounds, including novel derivatives of this compound. This predictive capability allows researchers to prioritize the synthesis of compounds with the highest potential for desired biological effects, thereby optimizing the allocation of resources in the drug discovery process.

Fragment-Based Drug Design Approaches

Fragment-Based Drug Design (FBDD) is a strategy in drug discovery that begins with the identification of small chemical fragments that bind weakly to a biological target. These initial "hits" are then progressively optimized and linked together to create a more potent lead compound.

In the context of FBDD, a molecule like this compound could be considered a "fragment" if it adheres to the "Rule of Three," a set of guidelines for fragment properties (e.g., molecular weight < 300 Da, cLogP ≤ 3). If this compound is identified as a binder to a target protein, its binding mode would be determined, typically through X-ray crystallography. This structural information is then used to guide the elaboration of the fragment. This can be achieved through several strategies:

Fragment Growing: This involves adding functional groups to the initial fragment to create new interactions with the target, thereby increasing binding affinity.

Fragment Linking: If two different fragments are found to bind to adjacent sites on the target, they can be connected by a chemical linker to produce a single, more potent molecule.

Fragment Merging: This approach involves combining the structural features of two or more overlapping fragments into a single, novel chemical entity.

The FBDD approach offers the advantage of exploring chemical space more efficiently than traditional high-throughput screening and often leads to lead compounds with better physicochemical properties.

Prediction of Physicochemical Parameters for Research Applications

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Computational methods allow for the early prediction of these parameters, providing valuable insights for research and development.

| Parameter | Predicted Value | Method |

|---|---|---|

| Theoretical Lipophilicity (Log P) | 2.75 | Computational Prediction |

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is another critical descriptor, particularly for predicting the transport properties of a drug, such as its ability to cross cell membranes. TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. The calculation is based on the summation of fragment contributions, making it a computationally efficient method.

| Parameter | Predicted Value (Ų) | Method |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 35.53 | Computational Prediction |

Applications of Ethyl 3 Ethoxyphenylacetate in Advanced Chemical Synthesis and Pharmaceutical Research

Role as a Key Building Block in Complex Molecule Synthesis

The versatility of Ethyl 3-ethoxyphenylacetate is evident in its application in the synthesis of complex molecular architectures. It is a readily available starting material that can be chemically modified to introduce various functional groups, paving the way for the construction of elaborate organic structures.

Synthesis of Bioactive Heterocyclic Compounds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry. taylorfrancis.comafricanjournalofbiomedicalresearch.com this compound is a key ingredient in the synthesis of a multitude of bioactive heterocyclic systems.

The molecular framework of this compound lends itself to the construction of various heterocyclic rings. Through carefully designed reaction pathways, it can be transformed into substituted pyridines and quinolines, which are core structures in many pharmaceutical agents. researchgate.net For instance, the reaction of quinoline (B57606) N-oxides with arylzinc reagents is a known method for the synthesis of 2-arylquinolines. researchgate.net

Furthermore, its chemical reactivity allows for its incorporation into the synthesis of furans, pyrazoles, and pyrroles. rsc.orgnih.govnih.govyu.edu.jo A notable example is the synthesis of substituted ethyl-2-phenacyl-3-phenylpyrrole-4-carboxylates through the condensation of a beta-chloroenal and an alpha-aminoketone. nih.gov Pyrazole (B372694) derivatives, such as ethyl 5-(substituted)-1H-pyrazole-3-carboxylates, have been synthesized from diethyl oxalate (B1200264) and acetophenone (B1666503) derivatives and have shown significant anti-inflammatory activity. nih.gov The synthesis of pyrazoles can also be achieved directly from esters using tert-butoxide-assisted C-(C=O) coupling. rsc.org

The adaptability of this compound also extends to the synthesis of purine (B94841) analogues, which are crucial in the development of antiviral and anticancer drugs.

| Heterocycle | Synthetic Application of this compound |

| Pyridines | Serves as a precursor for the pyridine (B92270) ring system. |

| Quinolines | Utilized in the construction of the quinoline scaffold. researchgate.net |

| Furans | A starting material for the synthesis of furan (B31954) derivatives. |

| Pyrazoles | Employed in the formation of various pyrazole-containing compounds. rsc.orgnih.govnih.gov |

| Pyrroles | A key building block for synthesizing substituted pyrroles. nih.govyu.edu.jo |

| Purine Analogues | Used in the synthesis of modified purine structures. |

This compound is instrumental in the synthesis of thiazole (B1198619) and oxadiazoline ring systems, which are present in a wide range of biologically active compounds. mdpi.comnih.gov Thiazole derivatives, for instance, are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net The synthesis of new thiazole substituted 1,3,4-oxadiazole (B1194373) derivatives has been achieved through a multi-step process starting from the reaction of different thioamides with ethyl 4-chloro-3-oxobutanoate. mdpi.com

Thiadiazoles, a class of five-membered heterocyclic compounds, have garnered significant attention for their potential as enzyme inhibitors. nih.govresearchgate.net this compound can be utilized as a precursor to construct thiadiazole derivatives that can specifically target and inhibit the activity of certain enzymes. nih.gov This has profound implications in drug discovery, particularly in the development of targeted therapies for various diseases. For example, some 1,3,4-thiadiazole (B1197879) derivatives have shown potential as anticancer agents by targeting enzymes like carbonic anhydrase. nih.gov

Precursor for Advanced Active Methylene (B1212753) Compounds

Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, rendering the methylene protons acidic and the carbon atom nucleophilic. slideshare.net this compound can be readily converted into a variety of advanced active methylene compounds. nih.govresearchgate.net These resulting compounds are highly valuable in organic synthesis, participating in a wide range of carbon-carbon bond-forming reactions, such as alkylations and condensations, which are fundamental for building molecular complexity.

Development of Diverse Synthetic Intermediates

Beyond its direct role in the synthesis of bioactive molecules, this compound is a versatile starting material for the generation of numerous synthetic intermediates. mdpi.com These intermediates, armed with specific functional groups derived from the parent molecule, can then be elaborated into a vast array of target compounds. This adaptability makes this compound a cornerstone in many multi-step synthetic strategies, enabling chemists to access a wide chemical space and develop novel compounds with desired properties. For instance, compounds like ethyl 3-oxo-2-phenylbutyrate are considered potential precursors for other chemical syntheses. nih.govresearchgate.net

Contributions to Medicinal Chemistry and Biological Target Modulation

The unique arrangement of the ethoxy group on the phenylacetate (B1230308) framework of this compound makes it a significant scaffold in medicinal chemistry. This structure is particularly relevant for creating molecules that can interact with and modulate the activity of various biological targets, including receptors and enzymes implicated in a range of diseases.

Design of Specific Enzyme Inhibitors

Targeting specific enzymes with small-molecule inhibitors is a proven strategy in cancer therapy and other areas of medicine. This compound represents a potential starting material for such endeavors due to its functional groups that allow for further chemical modification.

Cyclin-dependent kinases (CDKs) are a family of enzymes that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. nih.govmdpi.com This has made them attractive targets for the development of anticancer drugs. Significant research has focused on discovering small-molecule CDK inhibitors, leading to the regulatory approval of several agents. mdpi.com The chemical scaffolds of these inhibitors are diverse and include flavone (B191248) derivatives, N-pyridinylpyrimidin-2-amines, and other complex heterocyclic systems. nih.govresearchgate.net

The synthetic pathways for these established CDK inhibitors are highly specific to their core structures. For instance, the synthesis of flavone-based CDK1 inhibitors often starts from different aromatic precursors to construct the characteristic chromone (B188151) ring. nih.gov A review of the synthetic routes for 17 representative small-molecule CDK inhibitors does not indicate the use of this compound as a direct precursor. mdpi.com

In-depth Analysis Reveals Limited Publicly Available Research on "this compound" in Specified Advanced Applications

Despite a comprehensive review of scientific literature and patent databases, there is a notable scarcity of publicly available research directly implicating the chemical compound "this compound" in the specific advanced chemical synthesis and materials science applications outlined for this article. While the broader class of phenylacetic acid derivatives, to which this compound belongs, is of significant interest in various research and development areas, specific data and detailed findings on this particular molecule in the requested contexts remain largely undocumented in accessible scientific records.

The planned exploration of this compound's role in pharmaceutical research, including its potential application in the design of HIV-1 Reverse Transcriptase (RT) inhibitors, the development of MDM2 inhibitors for p53 reactivation, and in BAX direct activator research, did not yield specific studies centered on this compound. General research into these therapeutic areas highlights the importance of various structural motifs that can interact with these biological targets. For instance, the design of MDM2 inhibitors often focuses on small molecules that can mimic the interaction of the p53 protein with MDM2. Similarly, research into HIV-1 RT inhibitors and BAX activators involves a wide array of chemical scaffolds, but "this compound" does not feature as a prominent starting material or a key pharmacophore in the available literature.

Due to the lack of specific research findings and data tables directly related to "this compound" in the requested applications, it is not possible to construct the detailed, evidence-based article as per the provided outline. The scientific community has not, to date, published significant research focusing on "this compound" in these highly specialized areas of pharmaceutical and materials science research.

Future Directions and Emerging Research Avenues for Ethyl 3 Ethoxyphenylacetate

Exploration of Novel and Sustainable Synthetic Methodologies

The classical synthesis of Ethyl 3-ethoxyphenylacetate typically involves a two-step process: a Williamson ether synthesis to form the 3-ethoxy-phenyl bond, followed by a Fischer esterification to create the ethyl ester. While effective, these methods often rely on harsh conditions, stoichiometric reagents, and organic solvents, which present environmental and economic challenges. Future research is poised to develop more sustainable and efficient synthetic routes.

Green Chemistry Approaches: The principles of green chemistry offer a roadmap for developing next-generation synthetic methods. For this compound, this could involve:

Catalyst-Free and Solvent-Free Conditions: Research into solid-state reactions or reactions under neat conditions (without a solvent) could significantly reduce chemical waste. For instance, the esterification of phenols with acetic anhydride (B1165640) has been shown to proceed efficiently at elevated temperatures without the need for solvents or catalysts. jetir.org

Novel Catalytic Systems: The use of heterogeneous catalysts, such as metal-exchanged montmorillonite (B579905) nano clays (B1170129), presents an opportunity for cleaner synthesis and easier product purification. jetir.org These catalysts can be filtered off and potentially reused, aligning with the principles of a circular economy.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. Exploring these technologies for both the etherification and esterification steps could lead to more efficient protocols.

Biocatalysis: Enzymatic synthesis represents a frontier in sustainable chemistry. Lipases, for example, are highly efficient in catalyzing esterification reactions under mild conditions. mdpi.com Future work could focus on identifying or engineering a lipase (B570770) with high specificity for 3-ethoxyphenylacetic acid. This approach offers several advantages, including high selectivity, operation at ambient temperature and pressure, and the use of aqueous or benign solvent systems.

| Synthetic Approach | Potential Advantages | Research Focus |

| Solvent-Free Esterification | Reduced waste, simplified workup | Optimization of temperature and reaction time for substituted phenols. jetir.org |

| Heterogeneous Catalysis | Catalyst recyclability, cleaner product | Screening of metal-exchanged clays (e.g., Zn²⁺-montmorillonite) for etherification and esterification. jetir.org |

| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalyst | Identification and optimization of lipases for the esterification of 3-ethoxyphenylacetic acid. mdpi.com |

Advanced Mechanistic Investigations of Chemical Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and potential transformations of this compound is crucial for optimizing reaction conditions and controlling product outcomes. While the general mechanisms of the Williamson ether synthesis (SN2) and Fischer esterification are well-established, the specific kinetics and potential side reactions for this particular substrate are ripe for investigation. wikipedia.orgchembam.com

Kinetic and Computational Studies: Future research should employ a multi-faceted approach combining experimental kinetic studies with high-level computational modeling.

Phase-Transfer Catalysis: Investigating the esterification of 3-ethoxyphenylacetic acid using phase-transfer catalysis could provide a valuable alternative to traditional acid catalysis. Detailed kinetic studies, measuring reaction rates as a function of reactant and catalyst concentrations, can help elucidate the reaction mechanism, which may follow a mixed Makosza and interfacial pathway. acs.org

Computational Modeling: Quantum mechanical calculations can be used to map the potential energy surfaces for the key synthetic reactions. researchgate.net This allows for the elucidation of transition state structures and the calculation of activation energy barriers for competing pathways (e.g., O-alkylation vs. C-alkylation in the Williamson synthesis). Such insights are invaluable for predicting how changes in solvent, temperature, or catalyst will impact reaction selectivity and yield. researchgate.net

| Mechanistic Aspect | Investigative Technique | Anticipated Outcome |

| Williamson Ether Synthesis | Quantum Mechanical Calculations | Elucidation of transition states for O- vs. C-alkylation; understanding solvent effects on regioselectivity. researchgate.net |

| Fischer Esterification | Experimental Kinetic Studies | Determination of reaction order, rate constants, and activation energy under various catalytic conditions. acs.orgresearchgate.net |

| Phase-Transfer Catalysis | Combined Kinetic and Modeling Approach | Proposal of a detailed reaction mechanism and optimization of catalyst and reaction conditions for improved efficiency. acs.org |

Integration with Artificial Intelligence and Machine Learning in Rational Drug Design

Arylalkanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov this compound serves as a scaffold that can be elaborated into a diverse library of potential therapeutic agents. Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of new drug candidates. nih.gov

Virtual Screening and Hit Identification: ML models can be trained on large datasets of known active and inactive compounds to perform high-throughput virtual screening. nih.govmdpi.com These models can rapidly analyze vast chemical libraries to identify novel molecules containing the this compound core that are predicted to bind to specific biological targets, such as cyclooxygenase (COX) enzymes. mdpi.com

Predictive Modeling (ADME/T): A major hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity (ADME/T). AI algorithms can predict these properties based on a molecule's structure, allowing researchers to prioritize compounds with a higher likelihood of success in clinical trials and to filter out potentially toxic candidates early in the design phase. actascientific.com

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules. actascientific.comnih.gov By providing the model with the 3-ethoxyphenylacetate scaffold and a set of desired properties (e.g., high potency, low toxicity), these algorithms can generate novel, optimized structures for synthesis and testing.

| AI/ML Application | Description | Potential Impact on this compound Analogues |

| Virtual Screening | Using ML to screen large compound databases for potential bioactivity. mdpi.com | Rapid identification of analogues with high predicted affinity for targets like COX-1/COX-2. |

| ADME/T Prediction | Predicting pharmacokinetic and toxicity profiles from chemical structure. actascientific.com | Early-stage deselection of candidates with poor drug-like properties, reducing late-stage failures. |

| De Novo Design | Generating novel molecular structures with desired properties using generative models. nih.gov | Creation of innovative and patentable drug candidates with optimized efficacy and safety profiles. |

Development of Structure-Based Design Principles for Targeted Analogues

Rational drug design relies on understanding the relationship between a molecule's three-dimensional structure and its biological activity. By developing clear structure-activity relationships (SAR) and employing structure-based design techniques, researchers can systematically modify the this compound scaffold to create analogues with enhanced potency and selectivity for specific biological targets.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure is the first step in building a robust SAR model. This involves synthesizing a library of analogues with variations at key positions:

Aromatic Ring Substitution: Introducing different functional groups (e.g., halogens, alkyl groups) at other positions on the phenyl ring can modulate lipophilicity, electronic properties, and steric interactions with the target protein.

Ether Linkage Modification: Replacing the ethoxy group with other alkoxy groups of varying length or branching can probe the size and nature of the corresponding binding pocket.

Ester Group Variation: Altering the ethyl group of the ester to other alkyl or aryl groups can influence solubility, metabolic stability, and interactions with the target.

Pharmacophore Modeling and Virtual Screening: Once a set of active compounds is identified, a pharmacophore model can be generated. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov This pharmacophore can then be used as a 3D query to screen virtual compound libraries, identifying diverse molecules that fit the required spatial arrangement but may have entirely different chemical backbones. dovepress.com This approach accelerates the discovery of novel hits and lead compounds. nih.gov

| Design Principle | Methodology | Objective |

| Structure-Activity Relationship (SAR) | Synthesize and test a library of analogues with systematic structural modifications. | Identify key structural features that govern biological activity and selectivity. researchgate.net |

| Pharmacophore Modeling | Generate a 3D model of essential chemical features from known active molecules. nih.gov | Create a query for virtual screening to identify novel and diverse chemical scaffolds with the desired activity. dovepress.com |

| Structure-Based Virtual Screening | Docking of virtual compounds into the 3D structure of a target protein. | Prioritize compounds based on predicted binding affinity and interaction patterns. mdpi.com |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Ethyl 3-ethoxyphenylacetate, and what critical parameters influence reaction yield?

- Methodological Answer : A four-step synthesis pathway is commonly employed:

Alkylation : Reacting 4-methylsalicylic acid with ethyl bromide at 150°C under autoclave conditions for 30 hours to form ethyl 2-ethoxy-4-methyl benzoate.

Bromination : Treating the alkylated product with N-bromosuccinimide (NBS) to introduce a bromomethyl group.

Cyanation : Substituting the bromine atom using sodium cyanide to yield ethyl-4-cyanomethyl-2-ethoxybenzoate.

Hydrolysis : Reacting with HCl in ethanol to finalize this compound.

Critical parameters include reaction time, temperature control during alkylation, and solvent purity during cyanation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : Analyze and spectra to confirm the ethoxy and phenylacetate groups. Peaks at δ 1.2–1.4 ppm (triplet, CHCHO) and δ 4.1–4.3 ppm (quartet, COOCHCH) are diagnostic.

- IR Spectroscopy : Identify ester carbonyl stretching (~1740 cm) and ether C-O-C bonds (~1250 cm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Cross-validation with computational models (e.g., DFT) is recommended to resolve ambiguities .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound is prone to hydrolysis under acidic or alkaline conditions. Store in airtight containers at 2–8°C, protected from light. Monitor degradation via periodic HPLC analysis using a C18 column and acetonitrile/water mobile phase (70:30 v/v). Stability studies indicate <5% degradation over six months under optimal conditions .

Advanced Research Questions

Q. How can the cyanation step in this compound synthesis be optimized to minimize by-product formation?

- Methodological Answer :

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyanide ion accessibility.

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with acetonitrile to reduce side reactions.

- Kinetic Monitoring : Employ in-situ FTIR to track cyanide incorporation and adjust reaction time dynamically.

Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound with >95% purity .

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?

- Methodological Answer :

- Sample Purity : Verify via HPLC or GC-MS to exclude impurities affecting spectral signals.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software with B3LYP/6-311+G(d,p) basis set).

- Solvent Effects : Account for solvent-induced shifts in NMR by replicating computational conditions (e.g., chloroform as a solvent model).